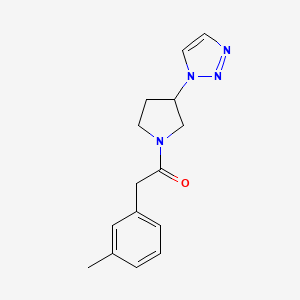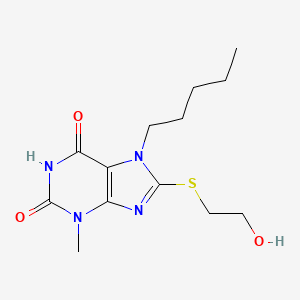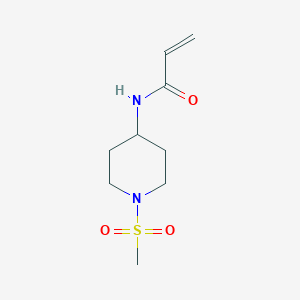
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide is a compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide has been studied for its potential use in various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, reduces inflammation in animal models, and protects neurons from oxidative stress.
Mecanismo De Acción
The mechanism of action of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide exhibits various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, a limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide involves the reaction of indoline-2-carboxylic acid with 3,4-dimethoxyphenylacetic acid and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-9-7-13(11-18(17)26-2)8-10-19(23)22-15-6-4-3-5-14(15)12-16(22)20(21)24/h3-11,16H,12H2,1-2H3,(H2,21,24)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNYHQGCLZGCOD-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)

![5-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2933642.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2933644.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)
![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)
![N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2933649.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2933652.png)

![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)